5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide
CAS No.: 792953-14-1
Cat. No.: VC4887686
Molecular Formula: C10H9ClN4O
Molecular Weight: 236.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 792953-14-1 |
---|---|
Molecular Formula | C10H9ClN4O |
Molecular Weight | 236.66 |
IUPAC Name | 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxamide |
Standard InChI | InChI=1S/C10H9ClN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) |
Standard InChI Key | VJSAMKWNCJAHFY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazole core substituted at the 1-position with a 2-chlorophenyl group and at the 4-position with a carboxamide moiety. This configuration enhances hydrogen-bonding capacity while maintaining planar geometry critical for bioactivity.
Table 1: Key Physicochemical Parameters
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₁₀ClN₃O |
Molecular Weight | 251.68 g/mol |
Hydrogen Bond Donors | 3 (2 × NH, 1 × CONH) |
Hydrogen Bond Acceptors | 4 (2 × pyrazole N, 1 × C=O, 1 × Cl) |
The ortho-chlorine substituent induces steric effects that influence reaction kinetics and biological target interactions .
Spectroscopic Characterization
Infrared Spectroscopy:
¹H NMR (DMSO-d₆):
Synthetic Methodologies
Condensation Route Optimization
The primary synthesis involves three stages:
-
Pyrazole Core Formation:
Cyclocondensation of 2-chlorophenylhydrazine with β-keto esters under acidic conditions (acetic acid, 80°C, 6 h) . -
Carboxamide Introduction:
Reaction with aryl isocyanates in anhydrous DMF (0°C → rt, 12 h) . -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 72–85% pure product .
Table 2: Reaction Condition Effects on Yield
Temperature (°C) | Catalyst | Solvent | Yield (%) |
---|---|---|---|
60 | None | Ethanol | 62 |
80 | AcOH | Ethanol | 78 |
80 | H₂SO₄ | DMF | 85 |
Biological Evaluation
Antibacterial Profiling
Testing against ATCC strains revealed potent activity:
Table 3: Minimum Inhibitory Concentrations (μg/mL)
Bacterial Strain | MIC (Compound) | MIC (Nitrofurantoin®) |
---|---|---|
S. aureus (ATCC 25923) | 4 | 8 |
E. faecalis (ATCC 29212) | 16 | 32 |
E. coli (ATCC 25922) | >64 | 16 |
Mechanistic studies suggest inhibition of DNA gyrase through binding to the ATPase domain (IC₅₀ = 3.2 μM) . The 2-chlorophenyl group enhances membrane permeability in Gram-positive organisms .
Structure-Activity Relationships
-
Electron-Withdrawing Groups: 2-Cl substitution increases potency 4-fold vs. 4-Cl analogs .
-
Amide Modifications: N-phenyl > N-alkyl (2-log difference in MIC) .
Pharmaceutical Applications
Drug Delivery Considerations
-
LogP: 1.8 (calculated) suggests moderate blood-brain barrier penetration .
-
Thermal Stability: Decomposition onset at 240°C (TGA analysis) .
Environmental and Regulatory Aspects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume